Cyclopropane-Containing Amino Acid Amides: A Technical Guide to Synthesis, Conformational Restriction, and Therapeutic Application
Cyclopropane-Containing Amino Acid Amides: A Technical Guide to Synthesis, Conformational Restriction, and Therapeutic Application
[1][2]
Executive Summary
The incorporation of cyclopropane rings into amino acid amides represents a high-value strategy in modern peptidomimetic drug design.[1][2] By introducing extreme conformational constraints (
Structural Physics & Conformational Analysis
The "Locking" Mechanism
Unlike linear amino acids (e.g., alanine, glycine) which possess significant rotational freedom around the
-
ACC (1-aminocyclopropanecarboxylic acid): The simplest homolog.[4] It is achiral but induces specific folding.[3]
Methano-Amino Acids (Proline Analogs)
Fusing a cyclopropane ring to a pyrrolidine ring (as in Saxagliptin ) creates a methanoproline.[3][4] This "bridge" locks the pyrrolidine ring pucker, dictating the vector of the amide carbonyl and maximizing binding affinity by reducing the entropy penalty upon receptor binding.
Diagram 1: Conformational Restriction Logic
Caption: Logical flow of conformational restriction. The cyclopropane ring reduces entropic cost of binding and blocks peptidase access.
Synthetic Methodologies
Synthesis of cyclopropane amino acid amides is non-trivial due to ring strain and steric hindrance during amide coupling. Three primary routes dominate the literature.
Route A: The Malonate Dialkylation (Classic ACC)
This is the standard route for generating the parent ACC core.
-
Alkylation: Treatment of diethyl malonate with 1,2-dibromoethane using a double nucleophilic substitution.
-
Desymmetrization: Partial hydrolysis to the mono-ester.
-
Curtius Rearrangement: Conversion of the free acid to an isocyanate, then trapped with an alcohol (to form carbamate) or water (to form amine).
Route B: The Kulinkovich-de Meijere Reaction
A powerful organometallic method to convert amides directly into cyclopropylamines.
-
Reagents: Grignard reagent (EtMgBr) + Titanium(IV) isopropoxide (catalytic or stoichiometric).[3][4]
-
Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl.
-
Utility: Ideal for synthesizing C-terminal cyclopropyl amides or complex spiro-cycles.[3][4]
Route C: Chiral Resolution & Enzymatic Synthesis (Vinyl-ACCA)
Used for complex HCV protease inhibitors (e.g., Danoprevir, Glecaprevir).[3][4]
-
Resolution: Use of enzymes like Alcalase 2.4L to selectively hydrolyze one enantiomer of a racemic ester, yielding optically pure (1R, 2S)-vinyl-ACCA.[3][4][5]
Diagram 2: Synthetic Workflow for ACC Amides
Caption: The standard "Malonate-Curtius" route for synthesizing ACC peptides.
Experimental Protocol: High-Efficiency Amide Coupling
Coupling sterically hindered cyclopropane amino acids (like ACC) to other amines often fails with standard EDC/HOBt conditions.[3][4] The use of T3P (Propylphosphonic anhydride) is the industry standard for these difficult couplings (e.g., in Saxagliptin manufacturing).
Protocol: T3P-Mediated Coupling of N-Boc-ACC-OH
Reagents:
Procedure:
-
Dissolution: Charge N-Boc-ACC-OH (10 mmol) and the amine partner (11 mmol) into a round-bottom flask. Add EtOAc (50 mL).
-
Base Addition: Cool the mixture to 0°C. Add DIPEA (30 mmol) dropwise.
-
Coupling: Add T3P solution (15 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.[3]
-
Workup: Quench with water (20 mL). Separate phases. Wash organic layer with 0.5M HCl (removes unreacted amine), sat.[3] NaHCO3 (removes unreacted acid), and brine.[3]
-
Isolation: Dry over Na2SO4, filter, and concentrate.
-
Validation: Verify amide bond formation via IR (approx. 1650 cm⁻¹) and NMR (distinct NH doublet).
Case Studies in Drug Discovery
The following FDA-approved drugs utilize cyclopropane amino acid amides to solve specific bioavailability or potency challenges.
| Drug Name | Indication | Cyclopropane Motif | Function of Motif |
| Saxagliptin (Onglyza) | Type 2 Diabetes (DPP-4 Inhibitor) | cis-4,5-methanoproline amide | Fused ring locks the pyrrolidine geometry, fitting the S1 specificity pocket of DPP-4 and preventing degradation.[3][4] |
| Glecaprevir (Mavyret) | Hepatitis C (Protease Inhibitor) | (1R,2R)-1-amino-2-(difluoromethyl) cyclopropane carboxylic acid | The vinyl/difluoromethyl group interacts with the S2 subsite of HCV NS3/4A protease; the rigid ring orients the warhead.[4] |
| Danoprevir | Hepatitis C (Protease Inhibitor) | (1R,2S)-1-amino-2-vinyl cyclopropane carboxylic acid | Macrocyclic constraint; the vinyl-ACCA moiety is critical for potency against resistant viral genotypes.[3][4] |
| Ledipasvir (Harvoni) | Hepatitis C (NS5A Inhibitor) | 5-azaspiro[2.4]heptane (Spiro-ACC) | A spiro-fused cyclopropane on a proline scaffold.[3][4] Increases lipophilicity and rigidity for NS5A replication complex binding. |
Deep Dive: Saxagliptin Synthesis
The synthesis of Saxagliptin highlights the Simmons-Smith cyclopropanation .
-
Cyclopropanation: Reaction with diethylzinc (
) and diiodomethane ( ) adds the methylene bridge across the double bond. -
Result: A bicyclic methanoproline skeleton that is subsequently coupled to an adamantyl-glycine derivative using T3P (as described in the protocol above).
References
-
Synthesis of ACC: Gnad, F., & Reiser, O. (2003).[3] Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews.[3][2] Link[3][4]
-
Conformational Analysis: Balaji, V. N., et al. (1994).[3] Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research.[3][6] Link
-
Saxagliptin Synthesis: Savage, S. A., et al. (2009).[3] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[3][4] Journal of Medicinal Chemistry.[7] Link[3][4]
-
Kulinkovich Reaction: Kulinkovich, O. G., & de Meijere, A. (2000).[3] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics. Chemical Reviews.[3][2] Link
-
Glecaprevir Chemistry: Mylari, B. L., et al. (2020).[3] Development of a Large-Scale Route to Glecaprevir. Organic Process Research & Development. Link[3][4][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danoprevir - Wikipedia [en.wikipedia.org]
- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
